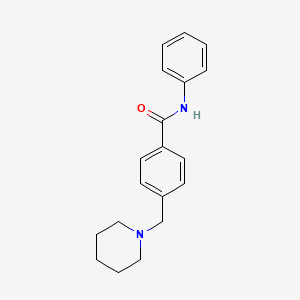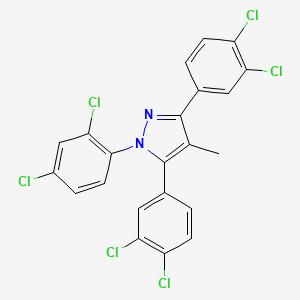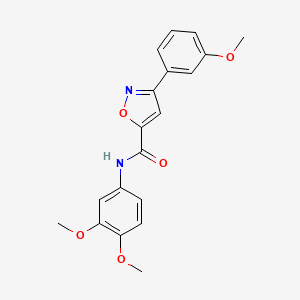![molecular formula C14H14FN3OS B4654554 N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4654554.png)
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide
Descripción general
Descripción
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide involves the inhibition of several key enzymes involved in various cellular processes. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can induce cell cycle arrest and apoptosis in cancer cells.
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has also been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA. By inhibiting DHFR activity, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to have several biochemical and physiological effects in vitro. In cancer cells, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. In bacteria, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can inhibit cell wall synthesis, leading to the death of the bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide for lab experiments is its ease of synthesis and purification. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is also relatively stable, making it easy to handle and store. However, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has a relatively short half-life in vivo, which can limit its use in animal studies.
Direcciones Futuras
For research involving N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide include the development of new drugs for the treatment of cancer and antibiotics and the potential applications of N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide in the field of epigenetics.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary research areas for N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is in the development of new drugs for the treatment of cancer. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to have potent anti-tumor activity in vitro, and its mechanism of action involves the inhibition of several key enzymes involved in cancer cell growth and proliferation.
Another area of research for N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is in the development of new antibiotics. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to have potent antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which leads to the death of the bacteria.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-9-7-8-16-14(17-9)20-10(2)13(19)18-12-5-3-11(15)4-6-12/h3-8,10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCQEGABDRWGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)
![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4654492.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)


![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)
![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)


![4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4654551.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4654552.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4654566.png)